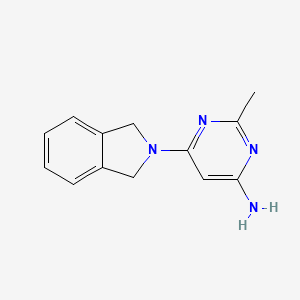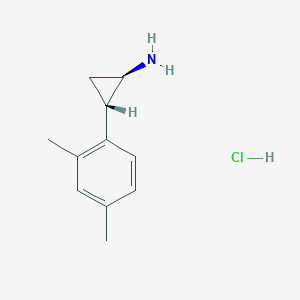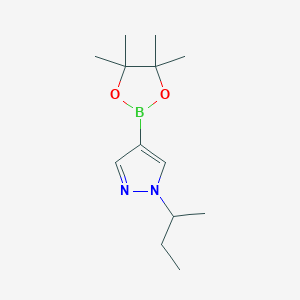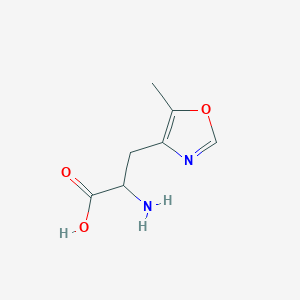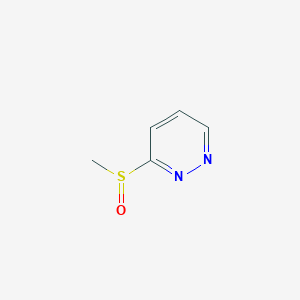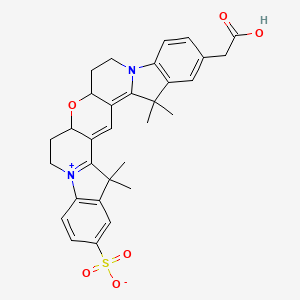![molecular formula C12H16N4 B13347456 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine](/img/structure/B13347456.png)
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine: is a chemical compound with the following structure:
NCC1=CN(C=CC=C2)C2=N1
Vorbereitungsmethoden
Synthetic Routes::
- One synthetic route involves the condensation of 2-aminopyridine with 2-formylpyrrolidine . The reaction proceeds through imine formation followed by reduction to yield the desired compound.
- Another approach is the cyclization of 2-(2-aminopyridin-3-yl)acetaldehyde with 2-aminopyrrolidine .
- These reactions typically occur under mild conditions, often in the presence of a base or acid catalyst.
- Solvents like ethanol, methanol, or acetonitrile are commonly used.
- While no specific industrial production methods are widely reported, research laboratories synthesize this compound for scientific investigations.
Analyse Chemischer Reaktionen
Reactivity::
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine: can undergo various reactions, including oxidation, reduction, and substitution.
Oxidation: Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using hydrogen gas over a metal catalyst (e.g., palladium on carbon).
Substitution: Substituents can be introduced via nucleophilic substitution reactions.
- Oxidation may yield imidazo[1,2-a]pyridine derivatives.
- Reduction leads to the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).
Medicine: May have applications in drug discovery.
Industry: Limited industrial applications, but its derivatives could find use in materials science.
Wirkmechanismus
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include 1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-pyrazol-3-amine and imidazo[1,2-a]pyrimidines .
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine: shares structural features with other imidazo[1,2-a]pyridine derivatives.
Eigenschaften
Molekularformel |
C12H16N4 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
1-(imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H16N4/c13-10-4-6-15(7-10)8-11-9-16-5-2-1-3-12(16)14-11/h1-3,5,9-10H,4,6-8,13H2 |
InChI-Schlüssel |
KYBNUZNHFKVFGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)CC2=CN3C=CC=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


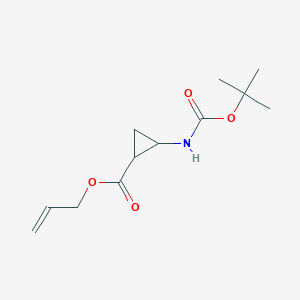

![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)

